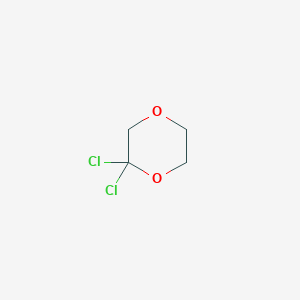

2,2-Dichloro-1,4-dioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1,4-dioxane is a useful research compound. Its molecular formula is C4H6Cl2O2 and its molecular weight is 156.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Applications

Water Remediation

2,2-Dichloro-1,4-dioxane has been identified as an emerging contaminant in groundwater and drinking water sources. Its presence is often linked to industrial activities involving chlorinated solvents. The compound can be effectively removed from contaminated water using advanced treatment technologies such as:

- Granular Activated Carbon (GAC): This method has been shown to reduce 1,4-dioxane concentrations to below detection limits in residential water supplies. A case study in North Carolina demonstrated the successful installation of point-of-entry systems that utilized GAC for this purpose .

- Bioremediation: Certain bacteria and fungi can metabolize 1,4-dioxane into less harmful byproducts. For instance, Pseudonocardia dioxanivorans has been documented to utilize 1,4-dioxane as a sole carbon source, effectively degrading it into non-toxic compounds .

| Remediation Method | Effectiveness | Notes |

|---|---|---|

| Granular Activated Carbon | High | Successful in residential settings |

| Bioremediation | Moderate to High | Effective with specific microbial strains |

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is often analyzed in consumer products such as cosmetics and cleaning agents. The methodologies employed for detection include:

- Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the quantification of low levels of 1,4-dioxane in complex matrices. Studies have established a method detection limit of approximately 7.1 ppb using isotope dilution techniques for accurate quantification .

Industrial Applications

Solvent and Stabilizing Agent

This compound is utilized as a solvent in various industrial processes, particularly in the production of:

- Textiles: It serves as a solvent in fabric manufacturing.

- Paints and Coatings: Used to stabilize formulations and improve application properties.

- Metal Degreasing: Employed for cleaning metal parts prior to finishing processes.

The compound's ability to dissolve a wide range of substances makes it valuable across these sectors.

Case Study 1: Water Treatment Systems

In December 2015 and January 2016, point-of-entry water treatment systems were installed at residential properties near contaminated sites. These systems successfully reduced levels of 1,4-dioxane below laboratory detection limits using GAC technology .

Case Study 2: Consumer Product Analysis

A comprehensive study on the presence of 1,4-dioxane in consumer products revealed significant findings regarding its occurrence in cosmetics and cleaning agents. The study employed advanced GC-MS techniques to ensure accurate quantification despite complex sample matrices .

Q & A

Basic Research Questions

Q. How can researchers accurately determine the physical and chemical properties of 2,2-Dichloro-1,4-dioxane in experimental settings?

- Methodological Answer : Utilize crystallographic analysis (e.g., X-ray diffraction) to determine structural parameters such as space group (e.g., monoclinic P21/n) and unit cell dimensions (e.g., a = 5.715 Å, b = 6.458 Å) . Complement this with thermodynamic modeling to assess molecular interactions (e.g., water-dioxane associations) and validate data quality using frameworks like the EPA’s structured protocols for property evaluation .

Q. What are the recommended analytical techniques for detecting trace levels of this compound in environmental samples?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with headspace solid-phase microextraction (SPME) for aqueous matrices . For complex mixtures, combine UV/H2O2 advanced oxidation processes (AOPs) to degrade co-contaminants, followed by total organic carbon (TOC) analysis to confirm mineralization efficiency .

Q. What experimental designs are effective for studying the environmental fate of this compound in groundwater systems?

- Methodological Answer : Design field studies to monitor temporal concentration changes using long-term monitoring wells (median monitoring period ≥6.8 years) . Pair this with controlled lab experiments to assess biodegradation kinetics under varying redox conditions (e.g., dissolved oxygen levels) and correlate attenuation rates with co-contaminants like trichloroethene (TCE) .

Advanced Research Questions

Q. How can contradictions in reported environmental attenuation rates of this compound be resolved across heterogeneous field studies?

- Methodological Answer : Apply linear discriminant analysis (LDA) to identify key variables (e.g., dissolved oxygen, metal concentrations) influencing attenuation . Integrate systematic reviews adhering to EPA’s 2021 Systematic Review Protocol to harmonize data quality assessments and mitigate biases from inconsistent monitoring protocols .

Q. What advanced oxidation processes (AOPs) are most effective for degrading this compound in complex wastewater matrices?

- Methodological Answer : Optimize UV/H2O2 systems in semi-batch reactors to achieve >90% mineralization, tracking intermediates like formaldehyde and oxalic acid via TOC analysis . For recalcitrant matrices, combine electrochemical oxidation using TiO2-coated electrodes with persulfate activation via iron filings to enhance radical generation .

Q. How can modern sequencing technologies improve genotoxicity assessments of this compound?

- Methodological Answer : Use next-generation sequencing (NGS) to profile somatic mutations in liver tissues of exposed murine models, focusing on glutathione-deficient strains to amplify oxidative stress markers . Complement this with DNA adductome analysis to quantify covalent DNA modifications and validate carcinogenic pathways .

Q. What strategies address the challenges of replicating laboratory-scale degradation efficiencies in field-scale remediation of this compound?

- Methodological Answer : Implement pilot-scale AOP trials with ozone/H2O2 to pre-treat anaerobic zones, reducing oxidant demand by 30–50% . Monitor real-time hydroxyl radical production using fluorescence probes and adjust H2O2 dosing dynamically to account for matrix interference (e.g., bicarbonate alkalinity) .

Q. Data Contradiction and Synthesis

Q. How should researchers reconcile discrepancies between regulatory risk assessments and experimental toxicity data for this compound?

- Methodological Answer : Conduct dose-response meta-analyses comparing EPA’s linear low-dose extrapolation models with threshold-based approaches from global studies (e.g., EU’s EFSA). Highlight mechanistic differences using in vitro assays (e.g., micronucleus tests) to clarify non-linear carcinogenic pathways .

Q. What computational tools can predict the environmental persistence of this compound under varying climatic conditions?

Properties

CAS No. |

57253-41-5 |

|---|---|

Molecular Formula |

C4H6Cl2O2 |

Molecular Weight |

156.99 g/mol |

IUPAC Name |

2,2-dichloro-1,4-dioxane |

InChI |

InChI=1S/C4H6Cl2O2/c5-4(6)3-7-1-2-8-4/h1-3H2 |

InChI Key |

PRAJOOPKIIUZRM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.